Ethyl 5-hydroxyisoxazole-3-carboxylate
Overview
Description
Ethyl 5-hydroxyisoxazole-3-carboxylate (EHIC) is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications. EHIC is a synthetic compound that belongs to the class of isoxazole derivatives, which possess a wide range of biological activities, including anti-inflammatory, antitumor, anticonvulsant, and analgesic effects.
Mechanism Of Action
Ethyl 5-hydroxyisoxazole-3-carboxylate exerts its pharmacological effects by modulating the activity of various neurotransmitters, including acetylcholine, glutamate, and GABA. Ethyl 5-hydroxyisoxazole-3-carboxylate has been shown to enhance cholinergic neurotransmission by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Moreover, Ethyl 5-hydroxyisoxazole-3-carboxylate has been reported to modulate the activity of glutamate receptors, which play a crucial role in the pathogenesis of various neurological disorders.
Biochemical And Physiological Effects
Ethyl 5-hydroxyisoxazole-3-carboxylate has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Several studies have reported that Ethyl 5-hydroxyisoxazole-3-carboxylate can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the pathogenesis of neuroinflammation. Moreover, Ethyl 5-hydroxyisoxazole-3-carboxylate has been shown to scavenge free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of various neurological disorders.
Advantages And Limitations For Lab Experiments
Ethyl 5-hydroxyisoxazole-3-carboxylate possesses several advantages as a research tool, including its synthetic availability, low toxicity, and high potency. Moreover, Ethyl 5-hydroxyisoxazole-3-carboxylate can be easily modified to obtain derivatives with improved pharmacological properties. However, Ethyl 5-hydroxyisoxazole-3-carboxylate also possesses certain limitations, including its poor solubility in water, which limits its use in in vivo studies.
Future Directions
Ethyl 5-hydroxyisoxazole-3-carboxylate has shown promising results in preclinical studies, and several derivatives of Ethyl 5-hydroxyisoxazole-3-carboxylate have been synthesized with improved pharmacological properties. Future research should focus on the development of Ethyl 5-hydroxyisoxazole-3-carboxylate derivatives with improved solubility and bioavailability, which can be used for in vivo studies. Moreover, Ethyl 5-hydroxyisoxazole-3-carboxylate can be used as a lead compound for the development of novel drugs for the treatment of neurological disorders.
Synthesis Methods
Ethyl 5-hydroxyisoxazole-3-carboxylate can be synthesized through various methods, including the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride and sodium acetate. The reaction leads to the formation of ethyl 5-oxoisoxazole-3-carboxylate, which is then treated with sodium hydroxide and hydrogen peroxide to obtain Ethyl 5-hydroxyisoxazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-hydroxyisoxazole-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Several studies have reported that Ethyl 5-hydroxyisoxazole-3-carboxylate possesses neuroprotective properties and can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
ethyl 5-oxo-2H-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)11-7-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUEOIXZYSNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)ON1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649478 | |
Record name | Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxyisoxazole-3-carboxylate | |
CAS RN |
88393-81-1 | |
Record name | Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-hydroxy-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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